![molecular formula C13H12N4O3S3 B2801367 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899976-94-4](/img/structure/B2801367.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

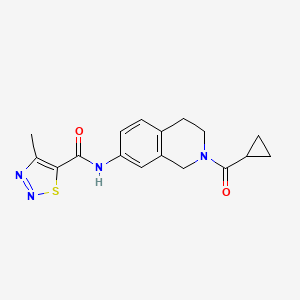

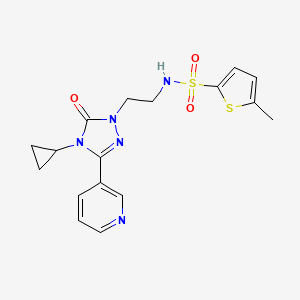

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to inhibit MRGX2 and are used in the treatment of diseases, disorders, or conditions associated with MRGX2 .

Synthesis Analysis

The synthesis of similar compounds involves an electrochemical method for the direct access to 4-hydroxy-benzo[e]-1,2,4-thiadiazine-1,1-dioxides by reduction of nitro arenes . This method is scalable and high-yielding, and its practicability and technical relevance are underlined by multi-gram-scale synthesis of potential drug metabolites .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the selective reduction to hydroxylamines and acid-catalyzed cyclization .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as thiadiazoles, triazoles, and other nitrogen-containing heterocycles, has been a focal point of research due to their diverse biological activities. Studies have described the microwave-assisted synthesis of condensed nitrogen heterocyclic systems, including thiadiazoles and triazolothiadiazines, highlighting efficient synthesis routes and potential for bioactivity (Shiradkar & Kale, 2006)[https://consensus.app/papers/condensed-bridgehead-nitrogen-heterocyclic-systems-shiradkar/76a2a07c530d581ab57573f3b488650c/?utm_source=chatgpt].

Biological Activities

Research has extensively explored the bioactive potential of compounds structurally related to "2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide". For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, showing inhibitory effects against specific bacteria and viruses (Xia, 2015)[https://consensus.app/papers/synthesis-biological-activities-novel-134thiadiazole-xia/96f5b93eb8005383820d99f59e9cd39f/?utm_source=chatgpt]. Additionally, compounds based on benzothiadiazinyl scaffolds have been tested for their anticancer activities against various cancer cell lines, revealing moderate to good inhibitory activities (Kamal et al., 2011)[https://consensus.app/papers/synthesis-anticancer-activities-benzothiadiazinyl-kamal/a5e52683cc02543aa78bd3913c4872f7/?utm_source=chatgpt].

Antimicrobial and Antitumor Evaluation

The synthesis and evaluation of heterocyclic compounds incorporating thiadiazole moieties have shown promising results in antimicrobial and antitumor activities. For example, new benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were found to possess significant antibacterial and antiviral activities, suggesting their potential as molecular templates for designing efficient antibacterial and antiviral agents (Tang et al., 2019)[https://consensus.app/papers/synthesis-activities-benzothiazole-derivatives-bearing-tang/e258a90fe20159df98f6a84cdfb20ec5/?utm_source=chatgpt].

Antioxidant Properties

Compounds related to the query chemical have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and contribute to the protective mechanisms against oxidative stress. These properties indicate the potential use of such compounds in the development of antioxidant therapies (Rezki, 2016)[https://consensus.app/papers/ultrasound-synthesis-characterization-antibacterial-rezki/0576d19921de5f64af886a7842a17985/?utm_source=chatgpt].

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S3/c1-8-6-21-12(14-8)16-11(18)7-22-13-15-9-4-2-3-5-10(9)23(19,20)17-13/h2-6H,7H2,1H3,(H,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZGPEASUURJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)

![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)